Sontigidomide

Description

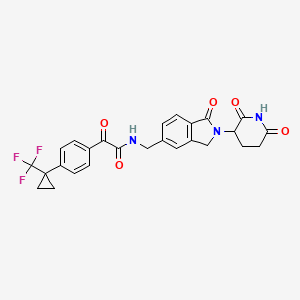

Structure

2D Structure

3D Structure

Properties

CAS No. |

2560577-69-5 |

|---|---|

Molecular Formula |

C26H22F3N3O5 |

Molecular Weight |

513.5 g/mol |

IUPAC Name |

N-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]methyl]-2-oxo-2-[4-[1-(trifluoromethyl)cyclopropyl]phenyl]acetamide |

InChI |

InChI=1S/C26H22F3N3O5/c27-26(28,29)25(9-10-25)17-4-2-15(3-5-17)21(34)23(36)30-12-14-1-6-18-16(11-14)13-32(24(18)37)19-7-8-20(33)31-22(19)35/h1-6,11,19H,7-10,12-13H2,(H,30,36)(H,31,33,35) |

InChI Key |

SKAIDPMCBUKTDS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CNC(=O)C(=O)C4=CC=C(C=C4)C5(CC5)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Sontigidomide: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sontigidomide is a novel thalidomide analog investigated for its antineoplastic properties. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound. As a modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex, this compound induces the targeted degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), key regulators of lymphocyte development and function. This guide details the scientific rationale behind its design, a plausible synthetic route based on related compounds, and its molecular mechanism of action. Furthermore, it summarizes the available preclinical data and provides detailed experimental protocols for key assays relevant to its evaluation.

Discovery and Rationale

This compound, chemically known as (R)-N-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)methyl)-2-oxo-2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetamide, emerged from research focused on the development of novel immunomodulatory drugs (IMiDs) with improved potency and selectivity. The discovery of thalidomide's and its analogs' (lenalidomide and pomalidomide) ability to bind to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex, opened a new avenue for targeted protein degradation in cancer therapy.

The rationale for the design of this compound is rooted in the structure-activity relationships of thalidomide analogs. The core structure, comprising a phthalimide and a glutarimide ring, is essential for binding to CRBN. Modifications to the phthalimide moiety have been shown to modulate the substrate specificity and potency of these compounds. The intricate chemical structure of this compound suggests a design aimed at optimizing interactions with both CRBN and potentially novel neosubstrates, thereby enhancing its anticancer activity.

Chemical Synthesis

While the specific, step-by-step synthesis of this compound is proprietary and detailed in patent literature (US20200369679), a plausible synthetic route can be constructed based on established methods for the synthesis of thalidomide analogs. The synthesis would likely involve a multi-step process culminating in the coupling of the functionalized isoindolinone core with the piperidine-2,6-dione moiety.

A potential retrosynthetic analysis suggests the disconnection of the final molecule into three key fragments:

-

A functionalized phenylacetic acid derivative containing the trifluoromethylcyclopropyl group.

-

A protected 5-(aminomethyl)-2-(2,6-dioxopiperidin-3-yl)isoindolin-1-one.

-

The glutaramide precursor to form the piperidine-2,6-dione ring.

The synthesis would likely proceed through the formation of amide bonds and cyclization reactions to assemble the final this compound molecule.

Mechanism of Action

This compound exerts its anticancer effects by hijacking the CRL4CRBN E3 ubiquitin ligase complex. The binding of this compound to CRBN induces a conformational change in the substrate-binding pocket, leading to the recruitment of neosubstrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2]

Once recruited, IKZF1 and IKZF3 are polyubiquitinated by the E3 ligase complex and subsequently targeted for degradation by the proteasome.[1][2] The degradation of these master regulators of lymphocyte development has profound effects on cancer cells, particularly those of hematopoietic origin.

The key downstream effects of IKZF1 and IKZF3 degradation include:

-

Downregulation of MYC and IRF4: Ikaros and Aiolos are critical for the expression of the oncogenes MYC and Interferon Regulatory Factor 4 (IRF4), which are essential for the survival and proliferation of multiple myeloma cells. Their degradation leads to the suppression of these key oncogenic drivers.

-

Immunomodulatory Effects: The degradation of Ikaros and Aiolos in T cells leads to the derepression of Interleukin-2 (IL-2) expression, a key cytokine for T cell activation and proliferation. This enhances the anti-tumor immune response.

Preclinical Data

Available preclinical data for this compound is currently limited but indicates promising anticancer activity.

| Assay | Cell Line | Metric | Result | Reference |

| Cell Proliferation | MOLM-13 | Inhibition | >80% at 1 µM (3 days) | InvivoChem |

Further preclinical evaluation in a broader range of cancer cell lines and in vivo xenograft models is necessary to fully characterize the efficacy and safety profile of this compound.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Methodology:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 100 µM) for 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.

Western Blot for Ikaros/Aiolos Degradation

Objective: To confirm the this compound-induced degradation of IKZF1 and IKZF3.

Methodology:

-

Treat cancer cells with this compound (e.g., at its IC50 concentration) for various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities to determine the relative protein levels.

Future Directions

This compound represents a promising new thalidomide analog with potential for the treatment of various cancers. Further research is warranted to:

-

Elucidate the full spectrum of its neosubstrates and off-target effects.

-

Conduct comprehensive preclinical studies to evaluate its efficacy and safety in various cancer models.

-

Investigate its potential in combination with other anticancer agents.

-

Initiate clinical trials to assess its therapeutic potential in human patients.

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, aiming to facilitate further investigation into this promising anticancer agent.

References

Sontigidomide: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sontigidomide is a novel investigational Cereblon E3 Ligase Modulator (CELMoD) designed to induce the degradation of specific target proteins implicated in oncogenesis, particularly in the context of myelodysplastic syndromes (MDS) and other hematological malignancies. This document provides an in-depth technical overview of the methodologies and scientific rationale employed in the identification and validation of this compound's molecular targets. We detail the experimental protocols, from initial target discovery using advanced proteomic techniques to rigorous validation through biochemical, cellular, and in vivo assays. Quantitative data are presented to illustrate the potency and selectivity of this compound, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its mechanism of action.

Introduction to this compound and the CELMoD Platform

Cereblon (CRBN) is the substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[1] CELMoDs are a class of small molecules that bind to CRBN, altering its substrate specificity to induce the ubiquitination and subsequent proteasomal degradation of proteins that are not the natural substrates of this E3 ligase.[1][2] This targeted protein degradation (TPD) approach offers a powerful therapeutic strategy to eliminate disease-driving proteins.

This compound has been developed as a potent and selective CELMoD with a favorable pharmacokinetic profile. The primary therapeutic hypothesis is that this compound-induced degradation of key transcription factors will inhibit the proliferation of malignant cells in hematological cancers.

Target Identification: Unveiling the Neosubstrates of this compound

The initial step in characterizing this compound's mechanism of action was to identify the specific proteins targeted for degradation. A multi-pronged approach utilizing quantitative proteomics was employed.

Experimental Workflow for Target Identification

The workflow for identifying the protein targets of this compound is a systematic process involving cell treatment, protein extraction, and mass spectrometry-based analysis.

References

Sontigidomide's Engagement with Cereblon: A Technical Guide to Characterizing Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to characterize the binding affinity of novel ligands to Cereblon (CRBN), a critical E3 ubiquitin ligase substrate receptor. While specific quantitative binding data for sontigidomide is not publicly available at the time of this publication, this document serves as a detailed framework for researchers seeking to elucidate its binding properties. We will detail the established protocols for key biophysical and biochemical assays, present comparative data for well-characterized Cereblon ligands, and illustrate the underlying molecular mechanisms and experimental workflows through diagrams. This guide is intended to equip researchers with the necessary knowledge to robustly characterize the interaction of this compound, or other novel compounds, with Cereblon.

Introduction to Cereblon and its Ligands

Cereblon (CRBN) is a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^).[1][2][3] This complex plays a pivotal role in cellular homeostasis by targeting specific proteins for ubiquitination and subsequent proteasomal degradation.[4] The function of CRL4^CRBN^ can be modulated by small molecules, such as the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide.[1] These molecules act as "molecular glues," binding to Cereblon and inducing a conformational change that leads to the recruitment of "neosubstrates"—proteins not normally targeted by the ligase—for degradation. This mechanism of targeted protein degradation is a powerful therapeutic strategy in oncology and other diseases.

Characterizing the binding affinity of a novel compound like this compound to Cereblon is the foundational step in understanding its potential as a molecular glue or a competitive inhibitor. This involves determining key quantitative parameters such as the dissociation constant (K_d_) or the half-maximal inhibitory concentration (IC_50_).

Quantitative Binding Affinity of Known Cereblon Ligands

To provide a benchmark for new compounds, the following table summarizes the binding affinities of several well-studied Cereblon ligands, as determined by various biophysical and biochemical assays.

| Ligand | Assay Type | K_d_ (nM) | IC_50_ (nM) | Reference |

| Thalidomide | Fluorescence Polarization | 347.2 | ||

| Lenalidomide | Fluorescence Polarization | 268.6 | ||

| Pomalidomide | Fluorescence Polarization | 153.9 | ||

| Pomalidomide | TR-FRET | 6.4 | ||

| BODIPY FL Thalidomide | TR-FRET | 3.6 |

Experimental Protocols for Characterizing this compound-Cereblon Binding

To determine the binding affinity of a novel compound such as this compound to Cereblon, a suite of biophysical and biochemical assays should be employed. Below are detailed protocols for three widely used methods: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, high-throughput method for quantifying molecular interactions in solution. It relies on the transfer of energy from a long-lifetime donor fluorophore (e.g., terbium or europium) to an acceptor fluorophore (e.g., a fluorescently labeled tracer) when they are in close proximity. In a competitive binding format, a test compound will displace the fluorescent tracer from the protein, leading to a decrease in the FRET signal.

Experimental Workflow:

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.

-

Prepare a stock solution of purified, His-tagged human Cereblon protein.

-

Prepare a stock solution of a Terbium-conjugated anti-His antibody.

-

Prepare a stock solution of a fluorescently labeled Cereblon binder to act as a tracer (e.g., BODIPY FL Thalidomide). The concentration of the tracer should be close to its K_d_ value for optimal results.

-

Prepare a serial dilution of this compound in the assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Dispense the this compound serial dilutions into the assay plate. Include controls for high signal (no inhibitor) and low signal (high concentration of a known binder like pomalidomide).

-

Add a pre-mixed solution of His-tagged Cereblon and the Tb-anti-His antibody to each well.

-

Add the fluorescent tracer to all wells. The final concentrations of Cereblon and the tracer should be optimized for a robust assay window.

-

Incubate the plate at room temperature, protected from light, for a period determined by binding kinetics (e.g., 90-240 minutes).

-

-

Data Acquisition and Analysis:

-

Read the plate using a TR-FRET compatible microplate reader.

-

Calculate the ratio of the acceptor emission to the donor emission.

-

Plot the emission ratio as a function of the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC_50_ value.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor chip in real-time. This allows for the determination of association (k_a_) and dissociation (k_d_) rate constants, from which the equilibrium dissociation constant (K_d_) can be calculated (K_d_ = k_d_ / k_a_).

Experimental Workflow:

Detailed Protocol:

-

Immobilization:

-

Immobilize purified Cereblon (often as a complex with DDB1 for stability) onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. A reference flow cell should be prepared in parallel (e.g., activated and blocked without protein) to subtract non-specific binding.

-

-

Binding Analysis:

-

Prepare a series of this compound dilutions in an appropriate running buffer (e.g., HBS-EP+).

-

Perform a multi-cycle kinetics experiment by sequentially injecting each concentration of this compound over the sensor surface, followed by a dissociation phase with running buffer.

-

After each cycle, the surface may need to be regenerated with a specific solution (e.g., a short pulse of low pH buffer or organic solvent) to remove all bound analyte.

-

-

Data Analysis:

-

The resulting sensorgrams (response units vs. time) are double-referenced by subtracting the signal from the reference flow cell and a buffer-only injection.

-

The referenced sensorgrams are then globally fitted to a suitable binding model (e.g., 1:1 Langmuir kinetics) to extract the kinetic parameters k_a_, k_d_, and the affinity K_d_.

-

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It is considered the gold standard for characterizing binding interactions as it provides a complete thermodynamic profile of the interaction (K_d_, enthalpy ΔH, and stoichiometry n) in a single experiment.

Detailed Protocol:

-

Sample Preparation:

-

Prepare purified Cereblon protein at a known concentration (e.g., 10-50 µM) in a suitable buffer (e.g., PBS or HEPES). The buffer must be identical for both the protein and the ligand to avoid heat of dilution effects.

-

Prepare a stock solution of this compound at a concentration 10-20 times higher than the protein concentration in the same buffer.

-

-

ITC Experiment:

-

Load the Cereblon solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Perform a series of small, sequential injections of this compound into the Cereblon solution while monitoring the heat change after each injection.

-

-

Data Analysis:

-

The raw data (power vs. time) is integrated to yield the heat change per injection.

-

This is then plotted against the molar ratio of ligand to protein.

-

The resulting binding isotherm is fitted to a binding model (e.g., a single-site binding model) to determine the K_d_, ΔH, and stoichiometry (n) of the interaction.

-

Mechanism of Action: this compound as a Molecular Glue

Assuming this compound functions as a molecular glue similar to other IMiDs, its binding to Cereblon would initiate a cascade of events leading to the degradation of a specific neosubstrate.

This proposed mechanism illustrates that the initial binding event between this compound and Cereblon is the critical initiating step. The affinity of this interaction directly influences the efficiency of neosubstrate recruitment and subsequent degradation.

Conclusion

While direct binding data for this compound and Cereblon remains to be published, the experimental frameworks outlined in this guide provide a clear path for its characterization. A multi-faceted approach utilizing TR-FRET for high-throughput screening, followed by SPR and ITC for detailed kinetic and thermodynamic profiling, will yield a comprehensive understanding of this compound's binding affinity. These data are essential for elucidating its mechanism of action and advancing its potential development as a novel therapeutic agent.

References

Sontigidomide: A Technical Guide to a Novel Molecular Glue for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sontigidomide (CC-90009) is a novel, potent, and selective molecular glue that modulates the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. By inducing the proximity of the translation termination factor GSPT1 to the CRL4-CRBN complex, this compound triggers the ubiquitination and subsequent proteasomal degradation of GSPT1. This targeted protein degradation leads to the activation of an integrated stress response and subsequent apoptosis in cancer cells. This in-depth technical guide provides a comprehensive overview of the mechanism of action, quantitative data, and detailed experimental protocols relevant to the study of this compound as a molecular glue.

Introduction to this compound as a Molecular Glue

Molecular glues are small molecules that induce or stabilize the interaction between two proteins that would otherwise not interact, or do so with low affinity.[1] this compound, a derivative of thalidomide, exemplifies this class of therapeutic agents by reprogramming the substrate specificity of the CRBN E3 ubiquitin ligase.[2][3] Unlike traditional enzyme inhibitors, this compound does not block the active site of a target protein but rather co-opts the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to eliminate a specific protein of interest.[1]

The primary target of this compound-induced degradation is the G1 to S phase transition 1 (GSPT1) protein, a key factor in translation termination.[4] The degradation of GSPT1 has shown significant therapeutic potential, particularly in the context of acute myeloid leukemia (AML).

Mechanism of Action

This compound acts by binding to CRBN, the substrate receptor of the Cullin-4A-RING E3 ubiquitin ligase (CRL4-CRBN) complex. This binding event creates a novel interface on the surface of CRBN that is recognized by a degron motif present on GSPT1. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on GSPT1. The resulting polyubiquitinated GSPT1 is then recognized and degraded by the 26S proteasome. The degradation of GSPT1 leads to a cellular integrated stress response, ultimately triggering apoptosis in susceptible cells.

Caption: Mechanism of this compound-induced GSPT1 degradation.

Quantitative Data

The following tables summarize the key quantitative data for this compound (CC-90009).

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line (AML) | IC50 (nM) | Reference |

| Various (11 lines) | 3 - 75 | |

| Patient Samples | 21 (average EC50) |

Table 2: GSPT1 Degradation Efficiency of this compound

| Parameter | Value | Cell Type/System | Reference |

| Dmax | >90% | Peripheral blood blasts (in vivo) |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cellular Protein Degradation Assay (Western Blotting)

This protocol is designed to assess the degradation of a target protein (e.g., GSPT1) in cells treated with this compound.

Materials:

-

Cell line of interest (e.g., AML cell line)

-

This compound (CC-90009)

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-GSPT1, anti-loading control e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of this compound or DMSO for the desired time points (e.g., 4, 8, 24 hours).

-

Cell Lysis: Wash cells with cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and visualize the protein bands using an ECL substrate.

-

-

Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control signal to determine the extent of degradation.

Caption: Western blot workflow for protein degradation analysis.

In Vitro Ubiquitination Assay

This assay directly measures the this compound-dependent ubiquitination of GSPT1 by the CRL4-CRBN complex.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UBE2D3)

-

Recombinant CRL4-CRBN complex

-

Recombinant GSPT1 protein

-

Ubiquitin

-

ATP

-

This compound (CC-90009)

-

DMSO (vehicle control)

-

Ubiquitination reaction buffer

-

SDS-PAGE sample buffer

Procedure:

-

Reaction Setup: On ice, assemble the ubiquitination reaction mixture containing E1, E2, CRL4-CRBN, GSPT1, ubiquitin, and reaction buffer.

-

Compound Addition: Add this compound or DMSO to the reaction tubes.

-

Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes).

-

Reaction Termination: Stop the reactions by adding SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.

-

Analysis: Analyze the reaction products by Western blotting using an anti-GSPT1 antibody to detect the formation of higher molecular weight polyubiquitinated GSPT1 species.

Caption: In vitro ubiquitination assay workflow.

CRBN Binding Affinity Assay (In-Cell ELISA)

This assay can be used to determine the binding affinity of this compound to cellular CRBN.

Materials:

-

A cell line expressing CRBN (e.g., MM1S)

-

A known PROTAC degrader that utilizes CRBN (e.g., a HDAC6 degrader)

-

This compound (CC-90009)

-

Pomalidomide or Lenalidomide (positive controls)

-

Fixation and permeabilization buffers

-

Blocking buffer

-

Primary antibody against the PROTAC's target (e.g., anti-HDAC6)

-

Infrared-dye-conjugated secondary antibody

-

A cell stain (e.g., Draq5)

-

Microplate reader with infrared imaging capabilities

Procedure:

-

Pre-treatment: Treat cells with varying concentrations of this compound or control compounds for 1 hour.

-

PROTAC Addition: Add a fixed concentration of the CRBN-dependent PROTAC degrader to the cells and incubate for a further 5 hours.

-

Fixation and Staining:

-

Fix, permeabilize, and block the cells.

-

Incubate with the primary antibody against the PROTAC's target.

-

Wash and incubate with the infrared-dye-conjugated secondary antibody and a cell stain.

-

-

Imaging and Analysis:

-

Scan the plate using an infrared imaging system.

-

Quantify the fluorescence intensity for the target protein and the cell stain.

-

Normalize the target protein signal to the cell stain signal.

-

The ability of this compound to compete with the PROTAC for CRBN binding will result in a rescue of the target protein from degradation, allowing for the determination of its binding affinity.

-

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation. Its potent and selective degradation of GSPT1 via the molecular glue mechanism provides a promising therapeutic strategy for diseases such as AML. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug developers working to further understand and exploit the therapeutic potential of this compound and other molecular glue degraders.

References

- 1. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Targeting cereblon in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

Sontigidomide: A Technical Guide to Neo-Substrate Degradation via Cereblon Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of Sontigidomide, a novel Cereblon E3 ligase modulator (CELMoD), focusing on its role in inducing the degradation of neo-substrates. As specific quantitative data for this compound is not yet publicly available, this document utilizes representative data from well-characterized immunomodulatory drugs (IMiDs) such as lenalidomide and pomalidomide to illustrate the principles of its activity. Detailed experimental protocols for key assays used to characterize CELMoDs are provided, along with visualizations of the core signaling pathway and experimental workflows to facilitate a comprehensive understanding for researchers in drug development.

Introduction to this compound and Targeted Protein Degradation

This compound belongs to the class of Cereblon E3 ligase modulators (CELMoDs), which are small molecules that hijack the ubiquitin-proteasome system (UPS) to induce the degradation of specific target proteins.[1] This process, known as targeted protein degradation (TPD), offers a powerful therapeutic strategy to eliminate pathogenic proteins that are often considered "undruggable" by traditional inhibitor-based approaches.[2]

The core of this mechanism involves the E3 ubiquitin ligase Cereblon (CRBN), which acts as a substrate receptor within the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) complex.[3] this compound, like other CELMoDs, acts as a "molecular glue," binding to CRBN and altering its substrate specificity.[4] This induced proximity leads to the recruitment of "neo-substrates"—proteins not normally targeted by CRBN—to the E3 ligase complex.[5] Once recruited, the neo-substrate is polyubiquitinated, marking it for degradation by the 26S proteasome.

Mechanism of Action: The CRL4CRBN Pathway

The canonical mechanism of action for this compound-induced neo-substrate degradation follows a well-established pathway for CELMoDs. The binding of this compound to CRBN creates a novel interface that promotes the interaction between CRBN and specific neo-substrates. This ternary complex formation (this compound-CRBN-neo-substrate) is the critical step for initiating targeted degradation.

Quantitative Analysis of CELMoD Activity

The efficacy of a CELMoD like this compound is quantified by its binding affinity to CRBN and its ability to induce the degradation of specific neo-substrates. Key parameters include the half-maximal inhibitory concentration (IC50) for CRBN binding and the half-maximal degradation concentration (DC50) for neo-substrate degradation.

Due to the absence of publicly available data for this compound, the following tables present representative data for the well-characterized IMiDs, lenalidomide and pomalidomide, to illustrate the typical potency of this class of molecules.

Table 1: Representative CRBN Binding Affinities of Immunomodulatory Drugs

| Compound | Assay Type | IC50 (nM) | Reference |

| Thalidomide | TR-FRET | ~250 | |

| Lenalidomide | TR-FRET | ~178 | |

| Pomalidomide | TR-FRET | ~157 |

Table 2: Representative Neo-substrate Degradation Potency of Immunomodulatory Drugs

| Compound | Neo-substrate | Cell Line | DC50 (nM) | Reference |

| Lenalidomide | IKZF1 | MM.1S | ~100 | |

| Pomalidomide | IKZF1 | MM.1S | ~10 | |

| Lenalidomide | IKZF3 | MM.1S | ~100 | |

| Pomalidomide | IKZF3 | MM.1S | ~10 |

Detailed Experimental Protocols

The characterization of this compound's effect on neo-substrate degradation involves a series of in vitro and cellular assays. The following are detailed protocols for key experiments.

Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay determines the binding affinity of a compound to CRBN in a competitive format.

Methodology:

-

Reagent Preparation: Prepare solutions of GST-tagged human Cereblon (CRBN) protein, an anti-GST antibody labeled with a Europium (Eu) cryptate donor fluorophore, and a red-shifted fluorescent thalidomide analog (acceptor).

-

Compound Dilution: Perform serial dilutions of this compound and a positive control (e.g., pomalidomide) in assay buffer.

-

Assay Plate Preparation: In a 384-well low-volume white plate, add the diluted test compound or control. Subsequently, add the GST-CRBN protein solution to each well and incubate for 15 minutes at room temperature.

-

Detection Reagent Addition: Prepare a mixture of the Eu-labeled anti-GST antibody and the fluorescent thalidomide tracer. Add this mixture to each well.

-

Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate using a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 340 nm.

-

Data Analysis: Calculate the ratio of the two emission signals. Plot the emission ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Neo-substrate Degradation Assay (Western Blot)

This is a standard method to quantify the reduction of a specific neo-substrate protein following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Plate a suitable cell line (e.g., multiple myeloma MM.1S cells) at a desired density. Treat the cells with a dose-response of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Harvest the cells, wash with phosphate-buffered saline (PBS), and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with a primary antibody specific to the neo-substrate of interest overnight at 4°C. A primary antibody for a loading control (e.g., GAPDH, β-actin) should also be used.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein signal to the loading control. Plot the percentage of remaining protein against the this compound concentration to determine the DC50 value.

CRBN-Dependence Assay

This experiment confirms that the observed neo-substrate degradation is mediated by CRBN.

Methodology:

-

Cell Lines: Utilize both wild-type cells and a CRBN knockout cell line (generated using CRISPR/Cas9).

-

Treatment: Treat both cell lines with an effective concentration of this compound.

-

Analysis: Perform a Western blot for the neo-substrate as described in section 4.2.

-

Expected Outcome: Degradation of the neo-substrate should be observed in the wild-type cells but not in the CRBN knockout cells.

Proteasome-Dependence Assay

This assay demonstrates that the degradation of the neo-substrate occurs via the ubiquitin-proteasome system.

Methodology:

-

Co-treatment: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132 or 20 nM bortezomib) for 1-2 hours.

-

This compound Addition: Add this compound to the pre-treated cells and incubate for the desired duration.

-

Analysis: Perform a Western blot for the neo-substrate as described in section 4.2.

-

Expected Outcome: The proteasome inhibitor should prevent the degradation of the neo-substrate, resulting in protein levels comparable to the vehicle control.

Conclusion

This compound represents a promising therapeutic agent that leverages the principles of targeted protein degradation. By acting as a molecular glue to modulate the substrate specificity of the CRL4CRBN E3 ligase complex, it can induce the degradation of pathogenic neo-substrates. The experimental protocols and representative data provided in this guide offer a framework for the preclinical characterization of this compound and other novel CELMoDs. Further research will be crucial to fully elucidate the specific neo-substrate profile of this compound and its therapeutic potential in various disease contexts.

References

Sontigidomide: A Technical Guide to its Potential Immunomodulatory Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sontigidomide (also known as Vodobatinib or K0706) is a potent, third-generation, orally active Bcr-Abl1 tyrosine kinase inhibitor (TKI). While its primary mechanism of action is the inhibition of the Bcr-Abl fusion protein with an IC50 of 7 nM, emerging evidence suggests potential immunomodulatory properties, primarily through the off-target inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This technical guide provides an in-depth exploration of the theoretical framework for this compound's immunomodulatory effects, details the experimental protocols to investigate these properties, and visualizes the key signaling pathways involved. Due to the limited availability of direct preclinical data on this compound's immunomodulatory profile, this guide focuses on the potential mechanisms and the experimental approaches to validate them.

Core Mechanism of Action and Potential for Immunomodulation

This compound is a multi-targeted kinase inhibitor. Its primary therapeutic effect in chronic myeloid leukemia (CML) is derived from its potent inhibition of the Bcr-Abl tyrosine kinase. However, like many kinase inhibitors, this compound exhibits a degree of promiscuity, binding to and inhibiting other kinases, albeit with potentially lower affinity. One such off-target kinase with significant immunomodulatory implications is IRAK4.

The IRAK4 Signaling Pathway: A Key Node in Innate Immunity

IRAK4 is a critical serine/threonine kinase that functions as a central signaling hub in the innate immune system. It is a key component of the Myddosome complex, which is formed downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family. Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), IRAK4 autophosphorylates and subsequently phosphorylates IRAK1, initiating a signaling cascade that leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). This cascade culminates in the production of a wide array of pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).

Hypothesized Immunomodulatory Mechanism of this compound via IRAK4 Inhibition

The hypothesized immunomodulatory properties of this compound are predicated on its potential to inhibit IRAK4 kinase activity. By doing so, this compound could attenuate the downstream signaling cascade, leading to a reduction in the production of pro-inflammatory mediators. This would result in a dampening of the innate immune response, a mechanism that could be beneficial in the context of inflammatory and autoimmune diseases, as well as in malignancies where inflammation plays a pro-tumorigenic role.

Potential Effects on Cytokine Production

Based on the proposed mechanism of IRAK4 inhibition, this compound is anticipated to modulate the production of key cytokines involved in inflammation and immunity.

Pro-inflammatory Cytokines

-

TNF-α, IL-6, IL-1β: As key products of the IRAK4-NF-κB signaling axis, the production of these cytokines is expected to be inhibited by this compound in response to TLR ligands such as lipopolysaccharide (LPS).

-

IL-12: This cytokine is crucial for the differentiation of T-helper 1 (Th1) cells. Its production by antigen-presenting cells (APCs) may also be modulated by this compound.

Anti-inflammatory Cytokines

-

IL-10: The effect of this compound on the production of anti-inflammatory cytokines like IL-10 is less predictable and would require experimental validation. Some immunomodulatory compounds have been shown to enhance IL-10 production, which contributes to their overall anti-inflammatory profile.

Table 1: Anticipated Effects of this compound on Cytokine Production (Hypothetical)

| Cytokine | Stimulus | Expected Effect of this compound | Rationale |

| TNF-α | LPS | Inhibition | Downregulation of IRAK4-NF-κB pathway |

| IL-6 | LPS, IL-1β | Inhibition | Downregulation of IRAK4-NF-κB pathway |

| IL-1β | LPS | Inhibition | Downregulation of IRAK4-NF-κB pathway |

| IL-12 | LPS + IFN-γ | Inhibition | Modulation of APC function via IRAK4 |

| IL-10 | LPS | To be determined | Complex regulatory mechanisms |

Potential Impact on Immune Cell Populations

The immunomodulatory effects of this compound are likely to extend to various immune cell populations, either directly or indirectly through the modulation of the cytokine milieu.

Monocytes and Macrophages

Macrophages are key players in the innate immune response and can be polarized into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes. By inhibiting the IRAK4 pathway, this compound may suppress the M1 polarization of macrophages, characterized by high expression of iNOS and production of pro-inflammatory cytokines. This could potentially favor a shift towards an M2-like phenotype, which is involved in tissue repair and resolution of inflammation.

T-Lymphocytes

The activation and differentiation of T-cells are influenced by cytokines produced by APCs. By modulating the cytokine environment, this compound could indirectly affect T-cell responses. For instance, inhibition of IL-12 production could suppress Th1 differentiation. Direct effects on T-cell proliferation and function would need to be experimentally determined.

Natural Killer (NK) Cells

NK cells are crucial for anti-tumor and anti-viral immunity. The activity of NK cells is regulated by a balance of activating and inhibitory signals, as well as by cytokines such as IL-2 and IFN-γ. The impact of this compound on NK cell function is an important area for investigation.

Table 2: Potential Effects of this compound on Immune Cell Phenotype and Function (Hypothetical)

| Immune Cell Type | Parameter | Expected Effect of this compound | Rationale |

| Macrophages | M1 Polarization (iNOS, CD86) | Inhibition | Suppression of IRAK4-NF-κB signaling |

| M2 Polarization (CD206, Arg1) | Potential Enhancement | Indirect effect of M1 suppression | |

| T-Cells | Th1 Differentiation | Inhibition | Reduced IL-12 production by APCs |

| Proliferation | To be determined | Direct and indirect effects | |

| NK Cells | Cytotoxicity | To be determined | Potential modulation by cytokine changes |

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound.

Detailed Experimental Protocols

The following protocols provide a framework for the preclinical evaluation of this compound's immunomodulatory properties.

Cytokine Release Assay (CRA) using Human PBMCs

Objective: To quantify the effect of this compound on the production of pro- and anti-inflammatory cytokines by human peripheral blood mononuclear cells (PBMCs) in response to a TLR4 agonist.

Materials:

-

Ficoll-Paque PLUS (or similar density gradient medium)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin

-

Human peripheral blood from healthy donors

-

This compound (stock solution in DMSO)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

96-well cell culture plates

-

ELISA kits or multiplex immunoassay kits for human TNF-α, IL-6, and IL-10

Methodology:

-

PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

-

Cell Seeding: Wash the isolated PBMCs and resuspend in complete RPMI-1640 medium. Count the cells and adjust the concentration to 1 x 10^6 cells/mL. Seed 200 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.

-

This compound Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add the appropriate volume of this compound dilutions to the wells. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).

-

Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL. Include unstimulated control wells.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

-

Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-10 in the supernatants using ELISA or a multiplex immunoassay, following the manufacturer's instructions.

NF-κB Reporter Assay

Objective: To determine if this compound inhibits NF-κB transcriptional activity.

Materials:

-

HEK293 cells stably transfected with an NF-κB-driven luciferase reporter construct

-

DMEM supplemented with 10% FBS, 1% penicillin-streptomycin

-

This compound

-

TNF-α (or another NF-κB activator)

-

Luciferase assay system

-

Luminometer

Methodology:

-

Cell Seeding: Seed the NF-κB reporter cells in a white, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

This compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Stimulation: After a pre-incubation period (e.g., 1 hour), stimulate the cells with TNF-α at a concentration known to induce a robust luciferase signal.

-

Incubation: Incubate the plate for a further 6-8 hours at 37°C.

-

Luciferase Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

In Vitro Macrophage Polarization Assay

Objective: To assess the effect of this compound on the polarization of human monocyte-derived macrophages.

Materials:

-

Human CD14+ monocytes (isolated from PBMCs)

-

Macrophage-colony stimulating factor (M-CSF)

-

IFN-γ and LPS (for M1 polarization)

-

IL-4 (for M2 polarization)

-

This compound

-

Antibodies for flow cytometry (e.g., anti-CD80, anti-CD86, anti-CD206)

-

Reagents for qRT-PCR (for iNOS, Arg1, etc.)

Methodology:

-

Macrophage Differentiation: Culture human CD14+ monocytes in the presence of M-CSF for 5-7 days to differentiate them into macrophages (M0).

-

Polarization and Treatment: Replace the medium and add this compound or vehicle. Then, polarize the macrophages by adding:

-

M1 polarization: IFN-γ and LPS

-

M2 polarization: IL-4

-

-

Incubation: Incubate for 24-48 hours.

-

Analysis:

-

Flow Cytometry: Harvest the cells and stain for M1 (e.g., CD80, CD86) and M2 (e.g., CD206) surface markers.

-

qRT-PCR: Extract RNA and perform qRT-PCR to measure the expression of M1 (e.g., iNOS, TNF-α) and M2 (e.g., Arg1, Fizz1) marker genes.

-

Cytokine analysis: Analyze the culture supernatants for relevant cytokines.

-

Conclusion and Future Directions

While this compound's primary clinical application is based on its potent inhibition of Bcr-Abl, its potential off-target effects, particularly on IRAK4, suggest a plausible immunomodulatory role. The inhibition of the IRAK4-NF-κB signaling axis represents a compelling hypothesis for its ability to suppress pro-inflammatory cytokine production and modulate innate immune cell function.

To fully elucidate the immunomodulatory properties of this compound, a comprehensive preclinical investigation is warranted. This should include a broad kinase selectivity screen to identify other potential immunomodulatory targets, detailed in vitro studies as outlined in this guide to quantify its effects on cytokine production and immune cell function, and in vivo studies in relevant models of inflammation and malignancy. A thorough understanding of this compound's immunomodulatory profile will be crucial for its potential development in new therapeutic indications and for predicting and managing its on- and off-target effects in the clinic.

Sontigidomide (CC-90009): A Technical Guide to Preclinical In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sontigidomide (CC-90009) is a novel, potent, and selective Cereblon E3 ligase modulator (CELMoD) that induces the targeted degradation of the translation termination factor G1 to S phase transition 1 (GSPT1).[1][2][3] As a "molecular glue," this compound redirects the substrate specificity of the CRL4CRBN E3 ubiquitin ligase complex to recognize GSPT1 as a neosubstrate, leading to its ubiquitination and subsequent proteasomal degradation.[1][4] The depletion of GSPT1 has been shown to be a promising therapeutic strategy in oncology, particularly for acute myeloid leukemia (AML), by triggering the integrated stress response (ISR) pathway, which ultimately leads to apoptosis in cancer cells. This document provides a comprehensive overview of the preclinical in vitro studies of this compound, detailing its mechanism of action, quantitative data from key experiments, and the methodologies employed.

Mechanism of Action

This compound exerts its anti-tumor effects by hijacking the cell's own protein disposal machinery. The glutarimide moiety of this compound binds to a tri-tryptophan pocket within the Cereblon (CRBN) protein, a component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4CRBN). This binding event alters the conformation of the CRBN substrate receptor, creating a novel interface for the recruitment of GSPT1. Once the ternary complex of CRBN-Sontigidomide-GSPT1 is formed, GSPT1 is polyubiquitinated and targeted for degradation by the 26S proteasome. The subsequent loss of GSPT1, a key factor in translation termination, leads to ribosome stalling and activates the GCN2-mediated integrated stress response (ISR). This, in turn, results in the induction of apoptosis and potent anti-proliferative activity in susceptible cancer cells. The anti-leukemic activity of this compound is critically dependent on the presence of CRBN, as knockout of the CRBN gene abrogates its effects.

Caption: this compound-induced GSPT1 degradation pathway.

Quantitative Data

The in vitro activity of this compound has been quantified through various assays, primarily focusing on its anti-proliferative effects and its ability to induce the degradation of its target protein, GSPT1.

Table 1: Anti-proliferative Activity of this compound

| Cell Line Type | Number of Cell Lines/Samples | Potency Metric | Value Range (nM) | Citation(s) |

| Human AML Cell Lines | 10 out of 11 | IC50 | 3 - 75 | |

| Primary AML Patient Samples | 26 out of 30 | EC50 (average) | 21 |

Table 2: GSPT1 Degradation Activity of this compound

| Cell Type/Sample | Concentration (nM) | GSPT1 Reduction | Time Point | Citation(s) |

| Primary AML Patient Samples | 100 | >70% in 9/23 samples | 24 hours | |

| Primary AML Patient Samples | 100 | 50-70% in 8/23 samples | 24 hours |

Experimental Protocols

This section details the methodologies for key in vitro experiments used to characterize this compound.

Cell Viability / Anti-proliferative Assay (Luminescent Method)

This protocol is based on the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

-

Target cancer cell lines (e.g., human AML cell lines)

-

This compound (stock solution in DMSO)

-

Complete cell culture medium

-

Opaque-walled 96-well microplates

-

CellTiter-Glo® 3D Reagent

-

Luminometer

Procedure:

-

Cell Seeding: Harvest and count cells. Seed cells into an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired volume of compound dilutions to the wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

Assay Reagent Addition: Equilibrate the plate and CellTiter-Glo® 3D Reagent to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® 3D Reagent to each well.

-

Signal Development: Mix contents on a plate shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the luminescent cell viability assay.

GSPT1 Degradation Assay (Western Blot)

Objective: To qualitatively and quantitatively assess the degradation of GSPT1 protein following treatment with this compound.

Materials:

-

Target cancer cell lines

-

This compound

-

Proteasome inhibitor (e.g., Bortezomib, as a control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-GSPT1, anti-CRBN, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and treat with various concentrations of this compound for a specified time course (e.g., 4, 8, 24 hours). Include a vehicle control and a co-treatment with a proteasome inhibitor to confirm the degradation mechanism.

-

Cell Lysis: Harvest cells, wash with cold PBS, and lyse with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein amounts and prepare samples with Laemmli buffer. Boil samples at 95°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply a chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize GSPT1 band intensity to the loading control to determine the relative protein levels.

Caption: Workflow for Western blot analysis of GSPT1 degradation.

CRBN-GSPT1 Binding Assay (Co-Immunoprecipitation)

Objective: To demonstrate that this compound induces the formation of a ternary complex between CRBN and GSPT1.

Materials:

-

Target cells (e.g., KG-1, U937)

-

This compound, Lenalidomide (as control)

-

Co-IP lysis buffer

-

Anti-CRBN antibody and control IgG

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Primary antibodies: anti-GSPT1, anti-CRBN

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound or controls for a short duration (e.g., 2-4 hours). Lyse cells in a non-denaturing Co-IP lysis buffer.

-

Immunoprecipitation: Pre-clear the lysate with Protein A/G beads. Incubate the pre-cleared lysate with an anti-CRBN antibody or control IgG overnight at 4°C.

-

Bead Capture: Add Protein A/G magnetic beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in Laemmli buffer.

-

Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against GSPT1 and CRBN. An increased GSPT1 signal in the this compound-treated, CRBN-immunoprecipitated sample compared to the control indicates induced binding.

Signaling Pathways and Cellular Consequences

The degradation of GSPT1 by this compound initiates a cascade of downstream events. The primary consequence is the activation of the integrated stress response (ISR), a key cellular pathway for managing stress. Additionally, the response to this compound is modulated by other signaling pathways, such as the mTOR pathway. Hyperactivation of mTOR signaling can attenuate the response to this compound by reducing the drug-induced binding of GSPT1 to Cereblon.

Caption: Downstream signaling effects of this compound.

Conclusion

The preclinical in vitro data for this compound (CC-90009) robustly demonstrate its mechanism of action as a selective GSPT1 degrader. Through its interaction with the CRL4CRBN E3 ligase complex, this compound effectively eliminates GSPT1, leading to the activation of the integrated stress response and subsequent apoptosis in cancer cells, particularly in AML. The quantitative data from anti-proliferative and protein degradation assays confirm its high potency. The detailed experimental protocols provided herein serve as a guide for researchers to further investigate this compound and other molecular glue degraders, a promising class of therapeutics in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]

- 3. CC-90009 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]

Sontigidomide: In Vivo Animal Model Studies - A Technical Assessment

Despite a comprehensive review of publicly available scientific literature, including preclinical and clinical trial databases, no specific in vivo animal model studies for the novel antineoplastic agent sontigidomide have been identified. The absence of published data prevents the creation of a detailed technical guide with quantitative data tables, specific experimental protocols, and visualized signaling pathways directly pertaining to this compound.

This guide will, therefore, provide an in-depth overview of the established mechanism of action for the broader class of drugs to which this compound belongs: the Immunomodulatory Imide Drugs (IMiDs), also known as Cereblon E3 Ligase Modulators (CELMoDs). This information is crucial for understanding the anticipated biological effects and potential experimental design considerations for future in vivo studies of this compound.

Understanding the Core Mechanism: Cereblon E3 Ligase Modulation

This compound, as a member of the CELMoD class, is designed to exert its therapeutic effects by hijacking the body's own protein disposal system. The central target of these drugs is the Cereblon (CRBN) protein, which acts as a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).

The primary mechanism of action involves the drug-induced proximity of the CRL4-CRBN complex to specific target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This process can be summarized in the following key steps:

-

Binding to Cereblon: this compound is expected to bind to a specific pocket on the CRBN protein.

-

Creation of a Neosubstrate Interface: This binding event alters the surface of the CRBN protein, creating a novel interface that can now recognize and bind to "neosubstrates" – proteins that the CRL4-CRBN complex would not normally target.

-

Ubiquitination of Target Proteins: Once a neosubstrate is brought into close proximity, the E3 ligase complex facilitates the transfer of ubiquitin molecules to the target protein.

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a cellular machine responsible for protein recycling.

The specific therapeutic effects of a given CELMoD are determined by the particular set of neosubstrates it induces for degradation. For many well-characterized IMiDs, key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of certain cancer cells, particularly in multiple myeloma.

Generic Experimental Workflow for In Vivo Assessment of a Novel CELMoD

While specific protocols for this compound are unavailable, a general experimental workflow for evaluating a novel CELMoD like this compound in an animal model would likely involve the following stages:

A more detailed breakdown of these experimental stages would include:

-

Animal Model Selection: The choice of animal model is critical and depends on the therapeutic indication. For hematological malignancies, researchers often utilize xenograft models where human cancer cell lines are implanted into immunocompromised mice (e.g., NOD/SCID or NSG mice). Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted, are also increasingly used to better recapitulate human disease.

-

Dosing and Administration: This phase involves determining the optimal dose, schedule, and route of administration (e.g., oral gavage, intraperitoneal injection). This is typically informed by initial pharmacokinetic (PK) studies to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Efficacy Assessment: The primary endpoint is often tumor growth inhibition or regression, measured by caliper measurements for subcutaneous tumors or through imaging techniques for disseminated cancers. Survival analysis is also a key measure of efficacy.

-

Pharmacodynamic (PD) Analysis: To confirm the mechanism of action in vivo, researchers would collect tumor and tissue samples at various time points after treatment. These samples would be analyzed by techniques such as Western blotting or immunohistochemistry to assess the degradation of target proteins (e.g., Ikaros and Aiolos).

-

Toxicity Profiling: The safety of the compound is evaluated by monitoring animal weight, overall health, and by performing histological analysis of major organs at the end of the study to identify any potential off-target toxicities.

Anticipated Signaling Pathway Modulation

Based on the known mechanism of action of IMiDs, this compound is expected to modulate signaling pathways downstream of its targeted neosubstrates. The degradation of transcription factors like Ikaros and Aiolos in B-cell malignancies, for example, leads to the downregulation of genes essential for tumor cell survival and proliferation, such as MYC and IRF4.

Conclusion

While specific in vivo animal model data for this compound remains elusive in the public domain, a strong foundation for its preclinical evaluation can be built upon the extensive knowledge of its parent class of CELMoDs. Researchers and drug development professionals should anticipate that the primary mechanism of action will involve the CRBN-mediated degradation of specific neosubstrates, leading to downstream anti-tumor effects. The design of future animal studies will likely follow established protocols for this class of drugs, focusing on tumor growth inhibition, pharmacodynamic evidence of target degradation, and a thorough assessment of the drug's safety profile. As research progresses and data becomes available, a more detailed and specific technical guide for this compound can be developed.

Methodological & Application

Application Notes and Protocols for Immunomodulatory Drug (IMiD) Treatment in Cell Lines

Introduction

The following application notes provide detailed protocols for the in vitro treatment of cancer cell lines with immunomodulatory drugs (IMiDs), including thalidomide and its more potent analogs, lenalidomide and pomalidomide. While the user specified "sontigidomide," it is presumed this was a typographical error for thalidomide or a related compound, as no information exists for a compound of that name. These compounds are known to exhibit anti-proliferative, anti-angiogenic, and immunomodulatory effects, making them crucial tools in cancer research, particularly in the context of multiple myeloma and other hematological malignancies.[1][2][3]

The primary mechanism of action for these drugs involves their binding to the Cereblon (CRBN) protein, a component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[4][5] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, most notably the Ikaros family zinc finger transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos). The degradation of these factors is a key driver of the anti-myeloma activity of lenalidomide and pomalidomide. Additionally, thalidomide has been shown to suppress the NF-κB signaling pathway by inhibiting IκB kinase (IKK) activity.

These protocols are intended for researchers, scientists, and drug development professionals working with cancer cell lines.

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentration (IC50) values for thalidomide, lenalidomide, and pomalidomide across a variety of cancer cell lines. These values indicate the concentration of the drug required to inhibit the growth of 50% of the cell population and are a key measure of cytotoxic potency.

Table 1: IC50 Values of Thalidomide in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration |

| MG-63 | Osteosarcoma | 151.05 | 48h |

| U2OS | Osteosarcoma | 94.76 | 72h |

| HepG-2 | Hepatocellular Carcinoma | 11.26 | Not Specified |

| PC3 | Prostate Cancer | 14.58 | Not Specified |

| MCF-7 | Breast Cancer | 16.87 | Not Specified |

| KMM1 | Multiple Myeloma | >100 | Not Specified |

| KMS11 | Multiple Myeloma | >100 | Not Specified |

| KMS34 | Multiple Myeloma | >100 | Not Specified |

| 4T1 | Mouse Breast Cancer | 176.11 | 72h |

| DLD-1 | Colorectal Carcinoma | >50 | Not Specified |

Data sourced from

Table 2: IC50 Values of Lenalidomide in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration |

| LB771-HNC | Head and Neck Cancer | 2.15 | Not Specified |

| L-363 | Multiple Myeloma | 2.92 | Not Specified |

| JAR | Choriocarcinoma | 2.97 | Not Specified |

| U266 | Multiple Myeloma | ~3 | 3 days |

| ALMC-1 | Multiple Myeloma | 2.6 | 4 days |

| MM1.S | Multiple Myeloma | 0.15 - 7 | 3 days |

| OPM-2 | Multiple Myeloma | 0.15 - 7 | 3 days |

Data sourced from

Table 3: IC50 Values of Pomalidomide in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration |

| U266 | Multiple Myeloma | 0.1 - 10 | Not Specified |

| RPMI-8226 | Multiple Myeloma | 8 | 48h |

| OPM2 | Multiple Myeloma | 10 | 48h |

| Human PBMC | (LPS-stimulated) | 0.013 | Not Specified |

Data sourced from

Signaling Pathways

The diagrams below illustrate the key signaling pathways modulated by immunomodulatory drugs.

Caption: IMiD-mediated degradation of IKZF1 and IKZF3 via the CRL4-CRBN E3 ligase complex.

Caption: Thalidomide's inhibitory effect on the NF-κB signaling pathway.

Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to determine the cytotoxic effects of IMiDs on cancer cell lines and to calculate their respective IC50 values.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Thalidomide, Lenalidomide, or Pomalidomide stock solutions (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of the IMiD stock solution in complete medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (which represents 100% viability).

-

Plot the percentage of cell viability against the drug concentration on a logarithmic scale.

-

Determine the IC50 value, which is the concentration of the drug that results in 50% cell viability, using non-linear regression analysis.

-

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following IMiD treatment using flow cytometry.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Culture and treat cells with the desired concentrations of IMiD for the specified duration (e.g., 48 hours).

-

Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour of staining.

-

Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

-

-

Data Analysis:

-

Quantify the cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Calculate the percentage of apoptotic cells (early + late) for each treatment condition.

-

Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression levels of key proteins in the IMiD signaling pathways, such as CRBN, IKZF1, IKZF3, and components of the NF-κB pathway.

Materials:

-

Treated and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-CRBN, anti-IKZF1, anti-IKZF3, anti-p65, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Wash treated cells with cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities, normalizing to a loading control like β-actin.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulatory role of E3 ubiquitin ligases in multiple myeloma: from molecular mechanisms to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Molecular Mechanism of CRBN in the Activity of Lenalidomid eagainst Myeloma--Review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Sontigidomide Administration in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction